molecular formula C17H16N2O4S2 B11572776 N-(2-phenylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

N-(2-phenylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B11572776
M. Wt: 376.5 g/mol
InChI Key: TWGQMCUVOCVDNJ-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is a complex organic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O4S2/c20-16(18-10-11-24-13-6-2-1-3-7-13)12-19-17(21)14-8-4-5-9-15(14)25(19,22)23/h1-9H,10-12H2,(H,18,20)

InChI Key

TWGQMCUVOCVDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with an appropriate amine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is unique due to its combination of the benzisothiazole core with phenylsulfanyl and acetylamide groups. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

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